
Dysprosium magnesium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium magnesium pentanitrate is a coordination compound that features dysprosium, a rare earth element, and magnesium, an alkaline earth metal, coordinated with nitrate ions. This compound is of interest due to its unique magnetic and luminescent properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium magnesium pentanitrate typically involves the reaction of dysprosium nitrate and magnesium nitrate in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The process may involve:
- Dissolving dysprosium nitrate and magnesium nitrate in a solvent such as water or methanol.
- Mixing the solutions under stirring to promote the formation of the coordination complex.
- Crystallizing the product by slowly evaporating the solvent or by cooling the solution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated crystallization techniques to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Dysprosium magnesium pentanitrate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The dysprosium ion can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The nitrate ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used to oxidize dysprosium.
Reducing Agents: Such as sodium borohydride, can reduce dysprosium ions.
Ligand Exchange: Reagents like phosphines or amines can be used to substitute nitrate ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state dysprosium complexes, while ligand substitution can produce a variety of new coordination compounds.
Scientific Research Applications
Dysprosium magnesium pentanitrate has several applications in scientific research:
Magnetic Studies: Due to its slow magnetic relaxation properties, it is used in the study of single-molecule magnets and quantum computing.
Luminescence: Its luminescent properties make it useful in the development of new materials for lighting and display technologies.
Catalysis: It can act as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biomedical Research:
Mechanism of Action
The mechanism by which dysprosium magnesium pentanitrate exerts its effects is primarily through its magnetic and luminescent properties. The dysprosium ion, with its unpaired electrons, contributes to the magnetic behavior, while the coordination environment influences the luminescence. The molecular targets and pathways involved include:
Magnetic Anisotropy: The compound’s magnetic properties are influenced by the anisotropy of the dysprosium ion.
Energy Transfer: Luminescence is a result of energy transfer processes within the coordination complex.
Comparison with Similar Compounds
Similar Compounds
Dysprosium Pentanitrate: Similar magnetic and luminescent properties but lacks the influence of magnesium.
Erbium Magnesium Pentanitrate: Another rare earth magnesium nitrate complex with different magnetic and luminescent characteristics.
Neodymium Magnesium Pentanitrate: Exhibits different magnetic properties due to the different electronic configuration of neodymium.
Uniqueness
Dysprosium magnesium pentanitrate is unique due to the combination of dysprosium and magnesium, which imparts distinct magnetic and luminescent properties. The presence of magnesium can influence the coordination environment and enhance certain properties compared to other similar compounds.
Properties
CAS No. |
93918-71-9 |
|---|---|
Molecular Formula |
DyMgN5O15 |
Molecular Weight |
496.83 g/mol |
IUPAC Name |
magnesium;dysprosium(3+);pentanitrate |
InChI |
InChI=1S/Dy.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 |
InChI Key |
APNLHUCUKXRYRB-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Dy+3] |
Related CAS |
10143-38-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



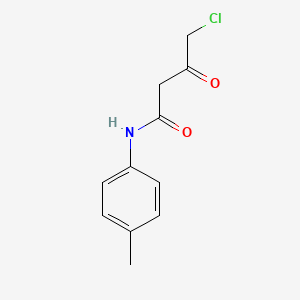
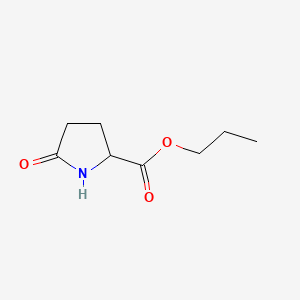

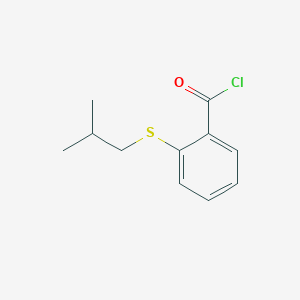

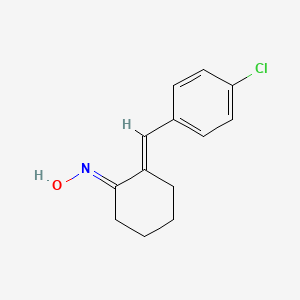
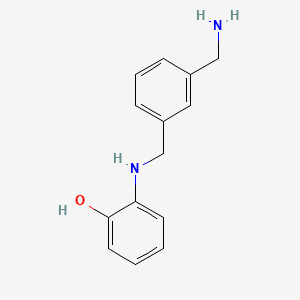

![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
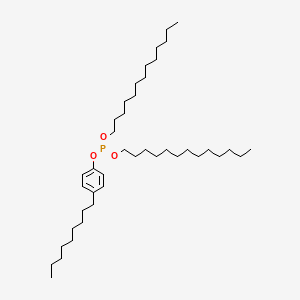
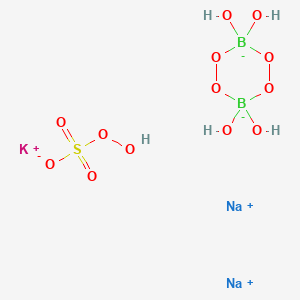

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
